molecular formula C23H21N3OS2 B3018980 N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide CAS No. 923195-46-4

N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B3018980
CAS No.: 923195-46-4
M. Wt: 419.56
InChI Key: WNFDURVYQQDZAN-UHFFFAOYSA-N
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Description

This compound is an acetamide derivative featuring a 4-methylbenzo[d]thiazol-2-yl group and a pyridin-4-ylmethyl moiety as N-substituents, along with a 4-(methylthio)phenyl group at the acetamide’s α-carbon. Its molecular formula is C₂₂H₂₂N₃OS₂, with a molecular weight of 408.54 g/mol (calculated). The methylthio and pyridinyl groups likely enhance lipophilicity and binding affinity, respectively, making it a candidate for enzyme inhibition studies .

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylsulfanylphenyl)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3OS2/c1-16-4-3-5-20-22(16)25-23(29-20)26(15-18-10-12-24-13-11-18)21(27)14-17-6-8-19(28-2)9-7-17/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFDURVYQQDZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)CC4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide is a complex organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. Understanding its biological activity can provide insights into its mechanisms of action and therapeutic potential.

Chemical Structure

The structure of this compound can be represented as follows:

C18H20N2OS\text{C}_{18}\text{H}_{20}\text{N}_2\text{OS}

This compound features a benzothiazole ring, a methylthio group, and a pyridine moiety, which contribute to its unique chemical properties and biological effects.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, thus affecting metabolic pathways critical for cell survival and proliferation.
  • Receptor Interaction : It may bind to cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
  • Disruption of Cellular Functions : By interfering with processes such as DNA replication and protein synthesis, the compound can induce cytotoxic effects in malignant cells.

Anticancer Activity

Research has demonstrated that benzothiazole derivatives exhibit significant anticancer properties. A study evaluated the anticancer effects of similar thiazole derivatives against various tumor cell lines, including A549 (lung cancer) and C6 (glioma) cells. The results indicated that these compounds could induce apoptosis through caspase activation and inhibit DNA synthesis, suggesting their potential as anticancer agents .

Antimicrobial Properties

Benzothiazole derivatives have also been investigated for their antimicrobial activities. Compounds with similar structures have shown effectiveness against various bacterial strains, likely due to their ability to disrupt bacterial cell wall synthesis or inhibit vital enzymatic functions.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

Structural FeatureEffect on Activity
Benzothiazole RingEssential for interaction with biological targets
Methylthio GroupEnhances lipophilicity and membrane permeability
Pyridine MoietyPotentially increases receptor binding affinity

Case Studies

  • Anticancer Efficacy : A study involving thiazole derivatives reported that compounds similar to this compound exhibited IC50 values in the low micromolar range against cancer cell lines, indicating strong anticancer potential .
  • Antimicrobial Activity : Another investigation highlighted the effectiveness of thiazole derivatives against Gram-positive bacteria, demonstrating a clear correlation between structural modifications and enhanced antimicrobial potency.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs:

Compound Name / ID Substituents (Thiazole/Acetamide) Molecular Weight (g/mol) Melting Point (°C) Key Structural Differences
Target Compound 4-methylbenzo[d]thiazol-2-yl, pyridin-4-ylmethyl, 4-(methylthio)phenyl 408.54 Not reported Unique methylthio and pyridin-4-ylmethyl
2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide (GSK1570606A) Pyridin-2-yl, 4-fluorophenyl ~350 (estimated) Not reported Pyridine substitution (2 vs. 4), fluorophenyl vs. methylthio phenyl
N-(6-methoxybenzo[d]thiazol-2-yl)-2-(4-(prop-2-yn-1-yloxy)phenyl)acetamide (22) 6-methoxybenzo[d]thiazol, propargyloxyphenyl Not reported 51% yield (solid) Propargyloxy vs. methylthio; methoxy vs. methyl on benzothiazole
Compound 13 () 4-(p-tolyl)thiazol-2-yl, 4-methoxyphenylpiperazine 422.54 289–290 Piperazine linker; methoxy vs. methylthio
2-(4-Methoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide Pyridin-3-yl, 4-methoxyphenyl ~340 (estimated) Not reported Pyridine substitution (3 vs. 4); methoxy vs. methylthio

Key Observations :

  • Pyridine Position : Pyridin-4-ylmethyl in the target vs. pyridin-2-yl () or pyridin-3-yl () may influence steric and hydrogen-bonding interactions in biological targets.
  • Molecular Weight : The target (408.54 g/mol) is lighter than piperazine-linked analogs (e.g., 422.54 g/mol in ) due to the absence of a bulky linker.

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